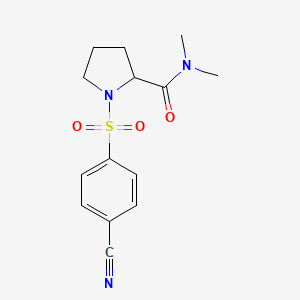
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole, commonly known as EPCBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCBT is a benzotriazole derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of EPCBT involves its ability to bind to the active site of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. EPCBT inhibits the activity of these enzymes, leading to the activation of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
EPCBT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the activation of immune responses. Studies have also shown that EPCBT can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. EPCBT has also been shown to activate the immune system by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using EPCBT in lab experiments include its high selectivity for protein tyrosine phosphatases, its ability to induce apoptosis in cancer cells, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using EPCBT in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the study of EPCBT, including the development of more efficient synthesis methods, the exploration of its potential as a fluorescent probe for the detection of metal ions, and the optimization of its anticancer activity. Further studies are also needed to investigate the potential toxicity of EPCBT and its effects on normal cells.
合成法
The synthesis of EPCBT has been achieved using various methods, including the reaction of 5-amino-1-ethyl-1H-1,2,3-benzotriazole with pyrrolidine-1-carbonyl chloride in the presence of triethylamine. Another method involves the reaction of 5-chloro-1-ethyl-1H-1,2,3-benzotriazole with pyrrolidine-1-carboxylic acid in the presence of triethylamine. The yield of EPCBT using these methods has been reported to be around 60-70%.
科学的研究の応用
EPCBT has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biomedical research. In material science, EPCBT has been used as a corrosion inhibitor for metals and alloys. In analytical chemistry, EPCBT has been used as a fluorescent probe for the detection of metal ions. In biomedical research, EPCBT has been studied for its potential as an anticancer agent and as a selective inhibitor of protein tyrosine phosphatases.
特性
IUPAC Name |
(1-ethylbenzotriazol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-12-6-5-10(9-11(12)14-15-17)13(18)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFTWTYPMZSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)N3CCCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(pyrrolidine-1-carbonyl)-1H-1,2,3-benzotriazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)

![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
![N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)
![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)
